

# Target Validation of GSK2879552 in Acute Myeloid Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK2879552	
Cat. No.:	B1139488	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers a promising therapeutic avenue. One such target is Lysine-Specific Demethylase 1 (LSD1), a histone demethylase overexpressed in various cancers, including AML. **GSK2879552** is a potent, selective, and irreversible inhibitor of LSD1. This technical guide provides a comprehensive overview of the target validation of **GSK2879552** in AML, summarizing key preclinical data, experimental methodologies, and the underlying molecular mechanisms. While preclinical studies demonstrated promising anti-leukemic activity, clinical trials with **GSK2879552** in AML were ultimately terminated due to an unfavorable risk-benefit profile. This document serves as a detailed resource for understanding the scientific rationale and investigational journey of **GSK2879552** for the treatment of AML.

#### **Introduction to LSD1 and GSK2879552**

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. In the context of AML, LSD1 is often overexpressed and contributes to the maintenance of a



differentiation block in leukemic blasts.[1][2] Inhibition of LSD1 has been shown to promote the differentiation of AML cells and reduce the proliferation of leukemic stem cells.[3]

**GSK2879552** is an orally bioavailable, irreversible inhibitor of LSD1.[1] It has demonstrated potent anti-proliferative effects in preclinical models of AML by inducing differentiation and cell cycle arrest.[3][4]

# Preclinical Efficacy of GSK2879552 in AML In Vitro Anti-proliferative Activity

**GSK2879552** has shown significant anti-proliferative effects in a broad range of AML cell lines. The growth inhibitory effects are primarily cytostatic, leading to a slowing of cell division rather than significant apoptosis.[4]

Cell Line	IC50/EC50 (nM)	Assay Duration	Reference
Average (20 cell lines)	137 ± 30 (EC50)	10 days	[5]
MOLM-13	1.9 ± 0.9 (EC50, BrdU)	6 days	[4]
SKM-1	Not specified	Not specified	
THP-1	Not specified	Not specified	-
OCI-AML3	Not specified	Not specified	_

### **Induction of Myeloid Differentiation**

A key mechanism of action of **GSK2879552** in AML is the induction of myeloid differentiation. This is evidenced by the upregulation of cell surface markers associated with mature myeloid cells, such as CD11b and CD86.[6][7]



Cell Line	Marker	Effect	EC50 (nM)	Reference
SKM-1	CD11b	Increased Expression	7.1	[8]
SKM-1	CD86	Increased Expression	13	[8]
THP-1	CD11b & CD86	Increased Expression	23 ± 4 (protein)	[5]
MOLM-13	CD11b & CD86	Increased Expression	44 ± 4 (protein)	[5]
13 of 16 AML cell lines	CD86	>10% increase	Not applicable	[5]
10 of 16 AML cell lines	CD11b	>10% increase	Not applicable	[5]

## **Synergy with All-Trans Retinoic Acid (ATRA)**

The combination of **GSK2879552** with all-trans retinoic acid (ATRA) has demonstrated synergistic effects on cell proliferation, differentiation, and cytotoxicity in AML cell lines across various subtypes.[6] ATRA is a standard therapy for acute promyelocytic leukemia (APL) that induces differentiation.[6] The combination with **GSK2879552** appears to sensitize non-APL AML cells to the differentiating effects of ATRA.[9][10]



Cell Line	Combination Effect (with ATRA)	Quantitative Data	Reference
MOLM-13	Enhanced growth inhibition	Decreased IC50, Increased max inhibition	[4][5]
OCI-AML3	Enhanced growth inhibition	Decreased IC50, Increased max inhibition	[4][5]
MOLM-13	Synergistic increase in CD11b	Observed with as little as 1 nM ATRA	[5]
SIG-M5	Synergistic increase in CD11b	Observed with as little as 1 nM ATRA	[5]
OCI-AML3	Synergistic increase in CD11b	Observed with as little as 10 nM ATRA	[5]
OCI-AML3	Enhanced cytotoxicity	GDI of -50% with 1000 nM ATRA (Day 5)	[4]
5 of 7 AML cell lines	Induced caspase 3/7 activation	>10-fold increase with 100 nM ATRA	[4]

## **Activity in Primary AML Samples and In Vivo Models**

The anti-leukemic activity of **GSK2879552** extends beyond cell lines to primary AML patient samples and in vivo models.

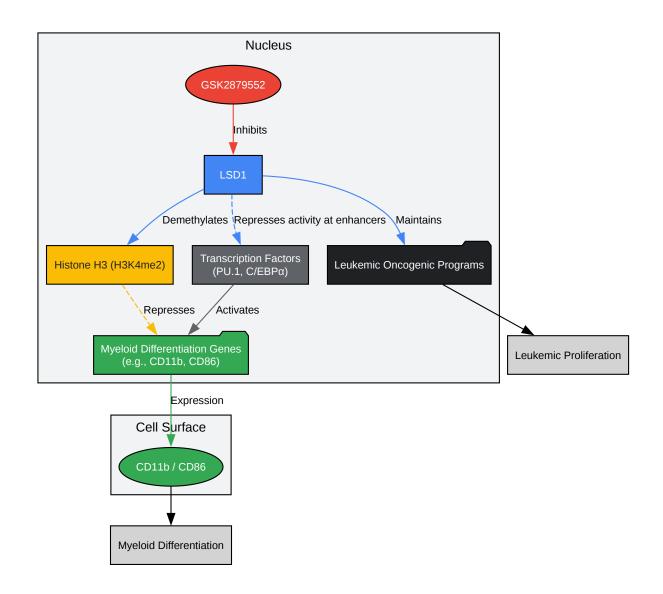


Model	Effect	Quantitative Data	Reference
Primary AML blast colony formation	Inhibition of colony growth	≥30% inhibition in 12 of 14 patient samples	[4][5]
AML xenograft mice (MV-4-11)	Increased differentiation markers	CD86 EC50 = 1.4 mg/kg; CD11b EC50 = 2.1 mg/kg (24 hrs)	[8]
Mice transplanted with MLL-AF9 transduced cells	Prolonged overall survival	Significant decrease in GFP+ cells	[3]

# **Signaling Pathways and Mechanism of Action**

**GSK2879552** exerts its effects by inhibiting the demethylase activity of LSD1, leading to changes in gene expression that favor myeloid differentiation and inhibit leukemic proliferation.





Click to download full resolution via product page

Mechanism of GSK2879552 in AML

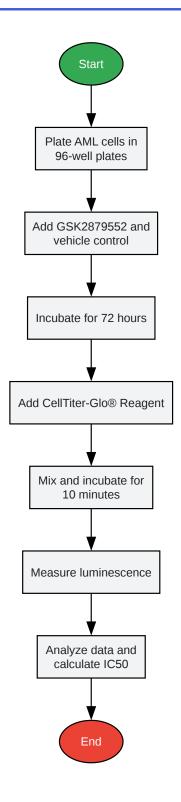
# Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP.



- Cell Plating: Seed AML cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of culture medium.
- Compound Treatment: Add **GSK2879552** at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
- Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
- Assay Procedure:
  - Add 100 μL of CellTiter-Glo® Reagent to each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.





Click to download full resolution via product page

Cell Viability Assay Workflow

# Flow Cytometry for Differentiation Markers (CD11b/CD86)



This protocol describes the analysis of cell surface marker expression.

- Cell Treatment: Treat AML cells with GSK2879552 and/or ATRA for the indicated time.
- Cell Harvesting and Staining:
  - Harvest cells and wash with PBS containing 2% FBS.
  - Resuspend cells in staining buffer.
  - Add fluorescently conjugated antibodies against CD11b and CD86 (and appropriate isotype controls).
  - Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash cells twice with staining buffer.
- Data Acquisition: Acquire data on a flow cytometer.
- Data Analysis: Analyze the percentage of positive cells and the mean fluorescence intensity
   (MFI) using flow cytometry analysis software.

### **Primary AML Blast Colony Formation Assay**

This assay assesses the clonogenic potential of primary AML cells.

- Cell Preparation: Isolate mononuclear cells from primary AML patient bone marrow or peripheral blood samples.
- Assay Setup:
  - Prepare a methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, GM-CSF).
  - Add GSK2879552 at various concentrations to the methylcellulose medium.
  - Mix the primary AML cells with the drug-containing methylcellulose medium.
- Plating: Plate the cell-methylcellulose mixture into 35mm dishes.



- Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
- Colony Counting: Count the number of blast colonies (typically >20 cells) under an inverted microscope.
- Data Analysis: Normalize colony counts to the vehicle control to determine the percentage of inhibition.

# Mechanisms of Resistance and Clinical Translation Potential Resistance Mechanisms

While specific mechanisms of acquired resistance to **GSK2879552** in AML are not extensively detailed in the available literature, general mechanisms of resistance to targeted therapies in AML may apply. These can include:

- Upregulation of alternative survival pathways: Activation of pathways like the mTOR signaling cascade has been implicated in resistance to LSD1 inhibitors in some contexts.
- Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce intracellular drug concentrations.
- Clonal evolution: The selection and expansion of pre-existing or newly mutated subclones that are insensitive to the drug.

#### **Clinical Trial Outcomes**

Phase I clinical trials of **GSK2879552**, both as a monotherapy and in combination with ATRA or azacitidine, were initiated in patients with relapsed/refractory AML and high-risk myelodysplastic syndromes (NCT02177812, NCT02929498).[7][11] However, these studies were terminated during dose escalation.[7][11] The decision was based on an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[7] While target engagement was observed through the induction of differentiation markers in some patients, no significant clinical responses were reported.[7]

### Conclusion



The preclinical data for **GSK2879552** provided a strong rationale for its investigation as a therapeutic agent in AML. The compound effectively inhibited the proliferation of AML cells, induced myeloid differentiation, and showed synergistic activity with ATRA. However, the translation of these promising preclinical findings into clinical benefit was not realized, as evidenced by the termination of the Phase I trials due to safety concerns and lack of efficacy. This comprehensive guide highlights the critical steps in the target validation of **GSK2879552** and underscores the challenges of translating preclinical epigenetic therapies into successful clinical outcomes for AML. The insights gained from the investigation of **GSK2879552** continue to inform the development of next-generation epigenetic modulators for the treatment of hematological malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I trials of the lysine-specific demethylase 1 inhibitor, GSK2879552, as mono- and combination-therapy in relapsed/refractory acute myeloid leukemia or high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined inhibition of JAK/STAT pathway and lysine-specific demethylase 1 as a therapeutic strategy in CSF3R/CEBPA mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy -PMC [pmc.ncbi.nlm.nih.gov]



- 10. GSK200200 LSD1 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 11. What potential is there for LSD1 inhibitors to reach approval for AML? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Target Validation of GSK2879552 in Acute Myeloid Leukemia: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139488#gsk2879552-target-validation-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com